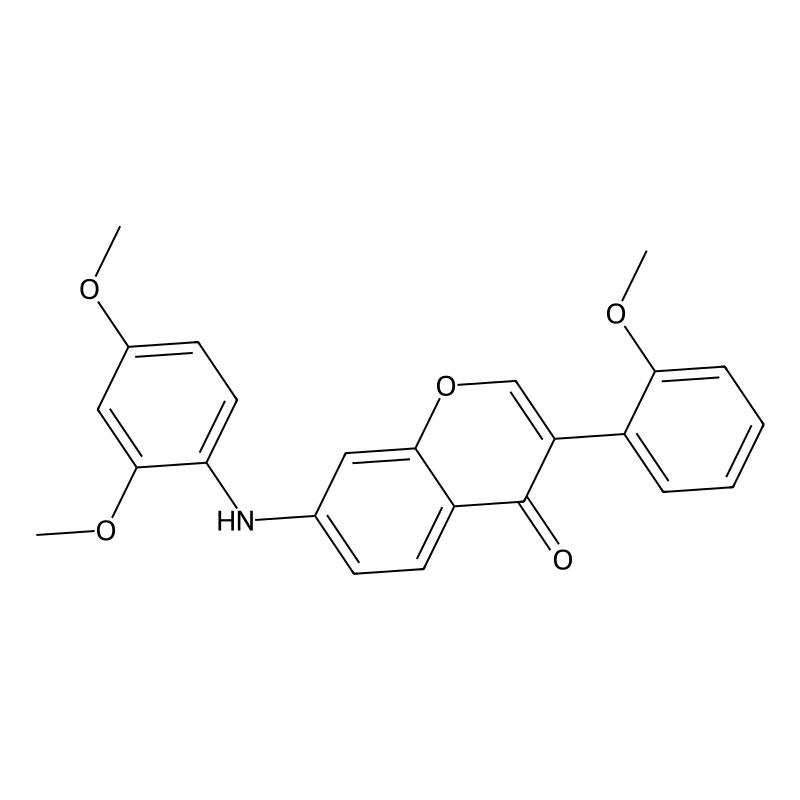

7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

They can serve as building blocks for more complex molecules or as intermediates in the synthesis of pharmaceuticals, polymers, and other chemicals.

Additionally, there’s mention of pinacol boronic esters, which are valuable in organic synthesis . These compounds are used in various chemical transformations, including the Suzuki-Miyaura coupling, a widely used method to form carbon-carbon bonds in the preparation of pharmaceuticals, agrochemicals, and organic materials .

7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the chromenone family, characterized by a chromen-4-one core structure. It features multiple functional groups, including two methoxy groups and an amino group, which enhance its chemical properties and potential biological activities. The compound's structure can be represented as follows:

This compound is notable for its versatility in scientific research and its applications in medicinal chemistry.

- There is no information available on the specific mechanism of action of this compound.

- Chromones, in general, exhibit a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties []. However, the mechanism of action for these activities can vary depending on the specific structure of the chromone.

The chemical reactivity of 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one can be attributed to its functional groups. The amino group is a nucleophile, allowing it to participate in various reactions, such as:

- N-alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives.

- Acylation: The amino group can also undergo acylation reactions to yield amides.

- Electrophilic aromatic substitution: The methoxy groups can activate the aromatic rings for electrophilic substitution reactions.

These reactions make the compound a valuable intermediate in organic synthesis.

Research indicates that 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one exhibits various biological activities, including:

- Antioxidant properties: The compound has shown potential in scavenging free radicals.

- Anti-inflammatory effects: Studies suggest that it may inhibit inflammatory pathways.

- Anticancer activity: Preliminary investigations indicate that it could have cytotoxic effects against certain cancer cell lines.

These activities make it a candidate for further pharmacological studies.

The synthesis of 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves several steps:

- Formation of the chromenone core: This can be achieved through the condensation of appropriate phenolic compounds with carbonyl precursors.

- Introduction of the amino group: This step often involves nucleophilic substitution reactions where an amine is introduced to the chromenone structure.

- Methoxylation: The addition of methoxy groups can be accomplished via methylation reactions using methylating agents.

These synthetic routes allow for the modification of the compound's structure to enhance its biological activity.

The applications of 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one span various fields:

- Medicinal chemistry: Its potential therapeutic properties make it a candidate for drug development.

- Material science: The compound's unique structure may be utilized in developing novel materials with specific properties.

- Research: It serves as a valuable tool in biological studies investigating oxidative stress and inflammation.

Interaction studies are essential for understanding how compounds like 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one affect biological systems. These studies often focus on:

- Protein binding affinity: Assessing how well the compound binds to target proteins.

- Mechanism of action: Investigating how the compound exerts its biological effects at the molecular level.

- Synergistic effects with other drugs: Evaluating how this compound interacts with other therapeutic agents to enhance efficacy or reduce side effects.

Several compounds share structural similarities with 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one, including:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 3-(2-Methoxyphenyl)-7-(4-methoxyphenyl)amino-2-methylchromen-4-one | Contains methoxy and amino groups | Focus on fluorescence properties |

| 3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl cinnamate | Includes a cinnamate moiety | Explored for anti-inflammatory properties |

| 7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one | Hydroxy group addition | Investigated for antioxidant activity |

The uniqueness of 7-((2,4-dimethoxyphenyl)amino)-3-(2-methoxyphenyl)-4H-chromen-4-one lies in its specific substitution pattern and combination of functional groups. This configuration imparts distinct chemical and biological properties that differentiate it from other chromenone derivatives, making it valuable for various applications in medicinal chemistry and material science.